molecular formula C9H15ClN4 B13136492 4-(Butan-2-yl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine CAS No. 62733-75-9

4-(Butan-2-yl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine

Cat. No.: B13136492
CAS No.: 62733-75-9
M. Wt: 214.69 g/mol
InChI Key: KQACAKCGANIHGX-UHFFFAOYSA-N
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Description

4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that are widely used in various industrial and agricultural applications. This particular compound is known for its unique structural features, which include a sec-butyl group, a chlorine atom, and an ethylamine group attached to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the triazine ring in the presence of a Lewis acid catalyst.

    Ethylamine Substitution: The final step involves the substitution of one of the chlorine atoms with an ethylamine group, which is carried out under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted triazines depending on the nucleophile used.

    Oxidation and Reduction: Altered triazine derivatives with different oxidation states.

    Hydrolysis: Breakdown products of the triazine ring, including amines and carboxylic acids.

Scientific Research Applications

4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine herbicide with similar structural features but different substituents.

    Simazine: A triazine compound used as a herbicide, similar in structure but with different functional groups.

    Cyanuric Chloride: A triazine derivative used as an intermediate in the synthesis of various chemicals.

Uniqueness

4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sec-butyl group, chlorine atom, and ethylamine group make it versatile for various applications, distinguishing it from other triazine compounds.

Properties

CAS No.

62733-75-9

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

4-butan-2-yl-6-chloro-N-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H15ClN4/c1-4-6(3)7-12-8(10)14-9(13-7)11-5-2/h6H,4-5H2,1-3H3,(H,11,12,13,14)

InChI Key

KQACAKCGANIHGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NC(=N1)Cl)NCC

Origin of Product

United States

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